![molecular formula C15H18N2O2 B2643738 N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-64-0](/img/structure/B2643738.png)
N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as BML-210, is a synthetic compound that belongs to the class of indole-2-carboxamides. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Antiseizure and Neuroprotective Effects
One of the primary applications of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also referred to as sec-Butyl-propylacetamide (SPD), is in the development of antiseizure medications. Research has demonstrated that SPD possesses a broad-spectrum antiseizure profile. It has shown unique activity against status epilepticus (SE) and offers neuroprotection against organophosphate-induced neuronal damage, which is critical for treating exposure to nerve agents and pesticides. The studies highlight SPD's efficacy in various rodent models of seizures and epilepsy, surpassing the performance of traditional antiepileptic drugs in some scenarios, particularly in models resistant to benzodiazepines, which are commonly used to treat SE (White et al., 2012).
Stereoselective Pharmacology
Further investigations into the pharmacodynamics and pharmacokinetics of SPD, including the evaluation of its stereoisomers, have provided insights into its stereoselective effects. This research is crucial for optimizing the efficacy and safety profile of potential antiepileptic medications based on this compound. It underscores the importance of stereochemistry in the development of more potent antiepileptic drugs with potentially reduced side effects (Hen et al., 2013).
Comparative Metabolism in Herbicides
Beyond neurological applications, the chemical structure related to N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been studied in the context of herbicide metabolism. While not directly related to the compound , research on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides a foundation for understanding the metabolism of related compounds. This research can inform safety assessments and the development of compounds with reduced toxicity (Coleman et al., 2000).
Antimicrobial Properties
Compounds structurally similar to N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been explored for antimicrobial activities. For instance, indol-3-yl-oxoacetamides have been evaluated as potential antimicrobial agents, showcasing promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests a broader scope of research and application for indole derivatives in addressing infectious diseases (Debnath et al., 2015).
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-9(2)16-15(19)14(18)13-10(3)17-12-8-6-5-7-11(12)13/h5-9,17H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOVJFOZYUDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.